CT-711
Description
Contextualization of Oncogenic Kinase Inhibition in Cancer Therapeutics
Protein kinases are vital mediators of cellular signaling, regulating fundamental biological processes such as growth, differentiation, metabolism, and apoptosis. In cancer, these kinases can become dysregulated through mechanisms like mutations, overexpression, relocation, or gene fusions, leading to their constitutive oncogenic activation. This aberrant activity often renders cancer cells "addicted" to the signaling pathways driven by these kinases, a phenomenon known as "oncogene addiction." Inhibiting these constitutively active kinases selectively targets cancer cells while sparing healthy ones, representing a promising approach for innovative, genome-based therapeutics. Over 25 oncology drugs targeting kinases have received approval, with many more in development.
Biological Significance of Anaplastic Lymphoma Kinase (ALK) in Malignancy Development
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase (RTK) that plays a crucial role in the normal development of the nervous system. However, abnormal activation of ALK is strongly correlated with oncogenesis in various cancer types. This aberrant activation commonly occurs through gene fusions, such as the EML4-ALK fusion, or activating point mutations and gene amplification. These genetic alterations lead to the formation of chimeric ALK fusion oncoproteins that are constitutively activated, driving cell proliferation, transformation, and survival signaling. ALK fusions are implicated in anaplastic large cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), inflammatory myofibroblastic tumors (IMT), and neuroblastoma, among others. While ALK inhibitors have significantly advanced cancer treatment, particularly in ALK-positive NSCLC, acquired resistance to these therapies remains a challenge.
Role of Mesenchymal-Epithelial Transition (c-Met) Signaling in Cancer Progression and Therapeutic Resistance
The Mesenchymal-Epithelial Transition (c-Met) factor, also known as Hepatocyte Growth Factor Receptor (HGFR), is another critical receptor tyrosine kinase. Under normal physiological conditions, c-Met signaling contributes to tissue repair. However, in tumor cells, overexpression or incorrect activation of c-Met stimulates proliferation, survival, and increased motile activity, contributing to tumor progression, angiogenesis, invasiveness, and metastatic activity. Aberrant c-Met signaling is frequently associated with poor prognosis in various solid tumors, including lung, renal, breast, ovarian, and liver cancers. Furthermore, c-Met activation is a recognized mechanism of therapeutic resistance, including resistance to other targeted therapies like epidermal growth factor receptor (EGFR) inhibitors. It can also act as an alternative pathway in tumors that have developed resistance to other treatments.
Rationale for Dual Inhibition Strategies Targeting ALK and c-Met Pathways
The emergence of acquired resistance is a significant limitation to the long-term efficacy of selective ALK inhibitors. A common mechanism underlying this resistance is the activation of bypass signaling pathways, notably the c-Met pathway. When ALK signaling is inhibited, c-Met activation can circumvent the blockade and reactivate downstream pathways, leading to drug resistance. This observation provides a strong rationale for developing dual inhibition strategies that simultaneously target both ALK and c-Met pathways. Such combined blockade aims to overcome or prevent c-Met-mediated resistance, thereby enhancing and prolonging therapeutic responses in patients whose tumors are driven by ALK aberrations or have developed c-Met-mediated resistance. Crizotinib (B193316), for instance, is an approved dual ALK and c-Met inhibitor.
Overview of CT-711 as a Novel Dual ALK/c-Met Kinase Inhibitor
This compound, also known as TQ-B3139 or Envonalkib, is a novel small-molecule dual inhibitor specifically designed to target both ALK and c-Met kinases. Preclinical studies have characterized this compound as a potent inhibitor of ALK kinase activity, effectively suppressing ALK signal transduction. It has been shown to induce G1 phase arrest and apoptosis in ALK-driven cancer cells and exhibits significant anti-proliferative activity.
Crucially, this compound also demonstrates potent inhibitory activity against c-Met kinase, enabling it to overcome resistance mechanisms mediated by c-Met activation. In cell-free enzymatic assays, this compound exhibited inhibitory concentration 50% (IC50) values of 14.3 ± 5.1 nM against ALK and 12.7 ± 11.5 nM against c-Met. For comparison, crizotinib showed IC50 values of 16.9 ± 9.5 nM for ALK and 9.6 ± 0.7 nM for c-Met.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 values)
| Compound | ALK IC50 (nM) | c-Met IC50 (nM) |
| This compound | 14.3 ± 5.1 | 12.7 ± 11.5 |
| Crizotinib | 16.9 ± 9.5 | 9.6 ± 0.7 |
Data derived from cell-free enzymatic assays.
When administered orally in nude mice bearing xenografts, this compound demonstrated favorable pharmacokinetic properties and robust antitumor activity. Notably, in various preclinical models of ALK-driven cancers, this compound proved superior to crizotinib, the first-in-class ALK inhibitor. These preclinical findings provide a strong basis for its clinical investigation.
Research Landscape and Knowledge Gaps in this compound Investigations
The research landscape for this compound has progressed into clinical investigation. A first-in-human phase I study of TQ-B3139 (this compound) was conducted in patients with advanced non-small cell lung cancer (NSCLC) harboring ALK and ROS1 rearrangements. This study indicated that this compound was well-tolerated and showed promising anti-tumor activities in these patient populations.
Despite these advancements, specific knowledge gaps remain for this compound. While preclinical data highlight its efficacy in overcoming c-Met-mediated resistance, further detailed clinical data are needed to fully characterize its long-term efficacy, particularly in patients who have developed resistance to earlier-generation ALK inhibitors. The precise mechanisms of acquired resistance to this compound itself, if any, and strategies to circumvent them, would also be areas for continued investigation.
Scope and Objectives of the Comprehensive Academic Research Outline
This comprehensive academic research outline focuses exclusively on the chemical compound this compound, detailing its role as a novel dual ALK/c-Met kinase inhibitor. The objectives are to:
Contextualize the importance of oncogenic kinase inhibition in cancer therapy.
Elucidate the biological significance of ALK and c-Met in malignancy development and progression.
Articulate the rationale for dual inhibition strategies targeting these pathways.
Provide a thorough overview of this compound's preclinical characterization, including its inhibitory activity against ALK and c-Met.
Identify the current research landscape and highlight key knowledge gaps concerning this compound's therapeutic potential.
Properties
Molecular Formula |
C30H34Cl2FN5O9 |
|---|---|
Molecular Weight |
698.53 |
IUPAC Name |
5-((R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-4'-methoxy-6'-((S)-2-methylpiperazin-1-yl)-[3,3'-bipyridin]-6-amine Citrate |
InChI |
InChI=1S/C24H26Cl2FN5O2.C6H8O7/c1-13-10-29-6-7-32(13)21-9-19(33-3)16(12-30-21)15-8-20(24(28)31-11-15)34-14(2)22-17(25)4-5-18(27)23(22)26;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-5,8-9,11-14,29H,6-7,10H2,1-3H3,(H2,28,31);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-,14+;/m0./s1 |
InChI Key |
WBLWTVLKQDRNHL-LMRHVHIWSA-N |
SMILES |
NC1=C(O[C@@H](C2=C(Cl)C=CC(F)=C2Cl)C)C=C(C3=C(OC)C=C(N4[C@@H](C)CNCC4)N=C3)C=N1.OC(C(O)=O)(CC(O)=O)CC(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CT-711; CT 711; CT711 |
Origin of Product |
United States |
Discovery and Preclinical Development of Ct 711
Historical Context of ALK and c-Met Inhibitor Evolution
The evolution of ALK and c-Met inhibitors is rooted in the identification of these kinases as crucial oncogenic drivers in various malignancies. Anaplastic lymphoma kinase (ALK) emerged as a validated molecular target following the discovery of ALK gene rearrangements, particularly in non-small cell lung cancer (NSCLC) in 2007. This pivotal finding spurred the development of ALK inhibitors, with crizotinib (B193316) being the first-in-class agent to receive FDA approval in 2011 for ALK-rearranged NSCLC. Interestingly, crizotinib itself was initially developed as a c-Met inhibitor but was subsequently found to possess potent ALK inhibitory activity.
Concurrently, the mesenchymal-epithelial transition factor (c-Met), a receptor tyrosine kinase, has been recognized as an oncogene since the 1980s. Dysregulated c-Met activity contributes to tumor cell proliferation, invasion, metastasis, and resistance to apoptosis. Inhibitors targeting c-Met, such as cabozantinib, have also gained approval for specific cancer types.
Despite the success of first-generation ALK inhibitors like crizotinib, acquired resistance invariably emerges, often attributed to secondary mutations in the ALK gene or, notably, the activation of alternative signaling pathways, with c-Met activation being a common mechanism. This clinical challenge underscored the need for novel therapeutic strategies, including the development of dual ALK and c-Met inhibitors.
Rational Design Principles for Dual Kinase Inhibitors Targeting ALK and c-Met
The rational design of dual kinase inhibitors like CT-711 is a deliberate strategy aimed at overcoming the limitations of single-target agents and addressing mechanisms of drug resistance. In the context of ALK-driven cancers, the activation of c-Met has been identified as a significant bypass resistance pathway to selective ALK inhibitors. Therefore, simultaneously targeting both ALK and c-Met offers a compelling approach to circumvent such resistance.
This compound was rationally designed and synthesized through the modification and optimization of the chemical structure of crizotinib. This approach leverages the established efficacy and structural framework of an existing dual ALK/c-Met inhibitor (crizotinib) to develop a compound with improved properties. The design principles for dual-target agents often involve combining distinct pharmacophores or modifying existing scaffolds to achieve inhibition of multiple targets, aiming for enhanced efficacy and a broader spectrum of activity against resistant disease.
Synthetic Methodologies and Chemical Optimization Leading to this compound Identification
The identification of this compound involved a process of chemical optimization based on the structure of crizotinib. Researchers rationally designed and synthesized a series of derivatives, from which this compound, a pyrimidine (B1678525) derivative, emerged as a promising candidate during screening. While specific detailed synthetic methodologies (e.g., reaction schemes, step-by-step procedures) for this compound are not publicly detailed in the provided search results, the development process typically involves:
Scaffold Modification: Introducing structural changes to the core scaffold of the lead compound (crizotinib in this case) to alter its binding affinity, selectivity, and pharmacokinetic properties.
Substituent Variation: Systematically varying substituents on different parts of the molecule to explore the structure-activity relationship (SAR) and optimize potency against both target kinases.
Chemical Synthesis: Employing various organic synthesis techniques to create the designed chemical entities.
Purification and Characterization: Ensuring the purity and confirming the chemical structure of the synthesized compounds.
This compound was provided by Jiangsu Chia-tai Tianqing Pharmaceutical Co., Ltd, indicating its origin from a pharmaceutical development pipeline. Its IUPAC name, 5-((R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy)-4'-methoxy-6'-((S)-2-methylpiperazin-1-yl)-[3,3'-bipyridin]-6-amine Citrate, highlights its complex chemical structure derived from the optimization efforts.
Initial High-Throughput Screening and Lead Compound Characterization of this compound
The discovery of this compound involved high-throughput screening (HTS), a process that enables the rapid and automated testing of large libraries of chemical compounds against specific biological targets. This method is crucial for identifying "lead compounds" that exhibit desired biological activity.
In the initial screening, this compound "stood out" due to its potent inhibitory activity against both ALK and c-Met kinases. Preclinical characterization revealed the following key findings:
Enzymatic Inhibition: In cell-free enzymatic assays, this compound demonstrated potent inhibitory activity against ALK with an IC₅₀ value of 14.3 ± 5.1 nM. It also effectively inhibited c-Met activity, exhibiting an IC₅₀ value of 12.7 ± 11.5 nM. For comparison, crizotinib showed IC₅₀ values of 16.9 ± 9.5 nM for ALK and 9.6 ± 0.7 nM for c-Met. These data indicate that this compound is slightly more potent than crizotinib in inhibiting ALK while retaining comparable c-Met inhibitory activity. Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀ values)
| Compound | ALK IC₅₀ (nM) | c-Met IC₅₀ (nM) |
| This compound | 14.3 ± 5.1 | 12.7 ± 11.5 |
| Crizotinib | 16.9 ± 9.5 | 9.6 ± 0.7 |
Cellular Activity: this compound profoundly inhibited ALK signal transduction in ALK-driven cancer cells (e.g., NCI-H3122 and NCI-H2228 cells harboring EML4-ALK fusion genes). This inhibition led to G1 phase cell cycle arrest and induced apoptosis, resulting in remarkable anti-proliferative activity. Notably, this compound achieved significant signaling inhibition at 10 nM, whereas crizotinib required 100 nM for a similar effect, suggesting this compound's improved ALK inhibitory activity at the cellular level.
Selectivity: this compound preferentially inhibited the proliferation of ALK-driven cancer cells (e.g., NCI-H3122, NCI-H2228, SU-DHL-1, and SK-N-SH), but showed minimal activity against ALK wild-type cells (e.g., NCI-H460, HCC827). This indicates a selective targeting of ALK-driven malignancies.
Overcoming Resistance: Crucially, this compound effectively inhibited c-Met kinase activity and potently overcame resistance mediated by c-Met activation, which is a common mechanism of acquired resistance to selective ALK inhibitors.
Structure-Activity Relationship (SAR) Studies Guiding this compound Development (Conceptual)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, conceptually guiding the optimization of a lead compound by systematically correlating structural modifications with changes in biological activity. For this compound, these studies were conceptually driven by the need to improve upon crizotinib's profile, particularly concerning ALK inhibition and the ability to overcome c-Met-mediated resistance.
The development of this compound as a "pyrimidine derivative" of crizotinib implies that specific modifications to the crizotinib scaffold were undertaken. These modifications would have been designed to:
Enhance ALK Potency: Achieve stronger binding and more effective inhibition of the ALK kinase, as evidenced by this compound's superior cellular ALK signaling inhibition compared to crizotinib.
Maintain or Improve c-Met Inhibition: Ensure that the dual inhibitory activity against c-Met was preserved or enhanced, which is critical for overcoming resistance mechanisms.
Optimize Selectivity: Refine the compound's binding profile to minimize off-target effects while maximizing activity against ALK and c-Met.
Improve Drug-like Properties: Address aspects such as solubility, metabolic stability, and oral bioavailability, which are essential for preclinical and ultimately clinical development. This compound demonstrated favorable pharmacokinetic properties in preclinical models.
Through iterative cycles of design, synthesis, and biological evaluation, the SAR studies would have guided the chemical optimization process, leading to the identification of this compound with its specific pyrimidine core and substituent pattern, which conferred the desired dual ALK/c-Met inhibitory profile and preclinical efficacy.
Molecular and Cellular Mechanisms of Action of Ct 711
Direct Inhibition of ALK Kinase Activity by CT-711
This compound demonstrates significant inhibitory potency against ALK kinase, a validated molecular target in several cancers, including non-small cell lung cancer (NSCLC) with ALK rearrangements.
In cell-free enzymatic assays, this compound exhibits a potent inhibitory effect on ALK, with an IC50 value of 14.3 ± 5.1 nM. This indicates a slightly greater potency compared to crizotinib (B193316), a first-in-class ALK inhibitor, which has an ALK IC50 of 16.9 ± 9.5 nM in similar assays.
This compound shows preferential efficacy against cancer cell lines harboring oncogenic ALK fusions or mutations. For instance, it is effective against cells expressing EML4-ALK (e.g., NCI-H3122, NCI-H2228), NPM1-ALK (SU-DHL-1), and the ALK activating F1174L point mutation (SK-N-SH), with IC50 values ranging from 15-500 nM. Notably, this compound exhibits significantly improved selectivity for ALK-driven cancer cells compared to crizotinib, demonstrating less potency against ALK wild-type cells (e.g., NCI-H460, HCC827).
Table 1: Inhibitory Potency (IC50) of this compound and Crizotinib against ALK and c-Met Kinases (Cell-Free Assays)
| Compound | Target Kinase | IC50 (nM) ± SD |
| This compound | ALK | 14.3 ± 5.1 |
| Crizotinib | ALK | 16.9 ± 9.5 |
| This compound | c-Met | 12.7 ± 11.5 |
| Crizotinib | c-Met | 9.6 ± 0.7 |
Beyond direct kinase inhibition, this compound profoundly modulates ALK signal transduction pathways. In ALK-driven cancer cells, such as NCI-H3122 and NCI-H2228 (harboring EML4-ALK fusion genes), this compound dose-dependently and markedly inhibits the phosphorylation of ALK itself, as well as its key downstream effectors, AKT and ERK. This inhibition leads to G1 phase arrest and apoptosis, resulting in remarkable anti-proliferative activity. A notable finding is that this compound can eliminate ALK-mediated signaling at concentrations as low as 10 nM, whereas crizotinib requires 100 nM to achieve a similar effect. This suggests a significantly higher efficiency of this compound in suppressing ALK-driven signaling cascades compared to crizotinib.
Table 2: Relative Efficiency of this compound vs. Crizotinib in Inhibiting Downstream ALK Signaling (Phosphorylation)
| Pathway Component | This compound (nM for elimination) | Crizotinib (nM for elimination) | Relative Efficiency (this compound vs. Crizotinib) |
| p-ALK | 10 | 100 | ~10-fold higher |
| p-AKT | 10 | 100 | ~10-fold higher |
| p-ERK | 10 | 100 | ~10-fold higher |
Structural modeling studies have provided insights into the binding mode of this compound within the ALK kinase domain. This compound is found to occupy the same active pocket as crizotinib, utilizing the ALK-crizotinib complex structure as a template. However, this compound binds to ALK in a slightly different manner. Specifically, the nitrogen atom of the piperazine (B1678402) moiety within this compound forms a hydrogen bond with the Glu1210 residue of ALK. This contrasts with crizotinib, where the nitrogen atom of its piperidine (B6355638) ring forms a hydrogen bond with Ala1200. These distinct molecular interactions may contribute to the improved inhibitory activity and selectivity profile observed with this compound.
Modulation of Downstream ALK Signal Transduction Pathways (e.g., RAS/MEK/ERK, PI3K/AKT Cascades)
Direct Inhibition of c-Met Kinase Activity by this compound
The activation of mesenchymal-epithelial transition factor (c-Met) has been identified as a common mechanism of acquired resistance to selective ALK inhibitors. this compound addresses this challenge by also acting as a potent c-Met kinase inhibitor.
In cell-free enzymatic assays, this compound effectively inhibits c-Met kinase activity, demonstrating an IC50 value of 12.7 ± 11.5 nM. This potency is comparable to that of crizotinib, which has an IC50 of 9.6 ± 0.7 nM against c-Met. These findings indicate that this compound retains robust inhibitory activity against c-Met.
This compound effectively inhibits c-Met activation and potently overcomes resistance mediated by c-Met activation. For instance, in NCI-H3122 cells, hepatocyte growth factor (HGF) can activate c-Met signaling, leading to resistance against selective ALK inhibitors like ceritinib (B560025). Despite ceritinib's significant inhibitory activity on ALK, it fails to eliminate the activation of downstream AKT and ERK pathways in the presence of c-Met activation. In contrast, this compound effectively inhibits c-Met activation and successfully overcomes this resistance, highlighting its dual-targeting advantage. Structural analysis indicates that this compound occupies the same active pocket of c-Met and shares a similar binding mode with crizotinib.
Preclinical Efficacy and Comparative Studies of Ct 711 in Relevant Disease Models
In Vitro Anti-proliferative Efficacy of CT-711
This compound exhibits significant anti-proliferative effects against cancer cell lines, particularly those driven by ALK rearrangements or exhibiting c-Met activation-mediated resistance .
Activity against ALK-Driven Cancer Cell Lines
This compound demonstrates potent inhibitory activity against ALK kinase, profoundly inhibiting ALK signal transduction and inducing G1 phase arrest and apoptosis in ALK-driven cancer cells . In cell-free enzymatic assays, this compound exhibited an IC₅₀ value of 14.3 ± 5.1 nM against ALK, showing a slight increase in potency compared to crizotinib (B193316), which had an IC₅₀ of 16.9 ± 9.5 nM .
This compound was preferentially efficacious against human cancer cell lines expressing specific ALK fusion genes or activating mutations, including EML4-ALK (NCI-H3122, NCI-H2228), NPM1-ALK (SU-DHL-1), and the ALK activating F1174L point mutation (SK-N-SH) . Conversely, this compound showed minimal activity against ALK wild-type cells, such as NCI-H460 and HCC827, indicating its selective targeting of ALK-driven malignancies . Notably, this compound displayed approximately 10-fold higher efficiency than crizotinib in inhibiting the phosphorylation of ALK and its downstream effectors, AKT and ERK, leading to more pronounced G1 arrest and apoptosis in ALK-driven cells .
Table 1: In Vitro ALK Kinase Inhibitory Activity (IC₅₀)
| Compound | Target Kinase | IC₅₀ (nM) ± SD |
| This compound | ALK | 14.3 ± 5.1 |
| Crizotinib | ALK | 16.9 ± 9.5 |
Efficacy in Cancer Cell Lines Exhibiting c-Met Activation-Mediated Resistance
Activation of c-Met has been identified as a common mechanism of acquired resistance to selective ALK inhibitors . This compound possesses potent inhibitory activity against c-Met kinase, with an IC₅₀ value of 12.7 ± 11.5 nM, comparable to crizotinib's IC₅₀ of 9.6 ± 0.7 nM against c-Met .
Crucially, this compound effectively overcomes resistance mediated by c-Met activation . For instance, in NCI-H3122 cells where c-Met activation conferred resistance to ceritinib (B560025) (a selective ALK inhibitor), this compound potently inhibited c-Met activation and reversed this resistance . Furthermore, this compound demonstrated the ability to reverse resistance to afatinib (B358) in an afatinib-resistant cell line characterized by c-Met overactivation .
Table 2: In Vitro c-Met Kinase Inhibitory Activity (IC₅₀)
| Compound | Target Kinase | IC₅₀ (nM) ± SD |
| This compound | c-Met | 12.7 ± 11.5 |
| Crizotinib | c-Met | 9.6 ± 0.7 |
Assessment in Diverse Malignancy Cell Lines (Beyond ALK/c-Met-Driven)
The in vitro studies indicate that this compound's anti-proliferative efficacy is preferentially directed towards ALK-driven cancer cells . Its limited activity against ALK wild-type cells (NCI-H460, HCC827) highlights its selective targeting mechanism, focusing on malignancies where ALK is an oncogenic driver . This selectivity underscores its potential as a targeted therapeutic agent.
In Vivo Antitumor Activity of this compound in Preclinical Xenograft Models
This compound exhibits robust antitumor activity in various human tumor xenograft models, often demonstrating superior efficacy compared to crizotinib .
Evaluation of Tumor Growth Inhibition in ALK-Rearranged Human Tumor Xenografts (e.g., NCI-H2228, NCI-H3122, SU-DHL-1)
The antitumor potential of this compound has been extensively investigated in vivo in human tumor xenograft models . Tumor regression was observed in NCI-H2228, NCI-H3122, and SU-DHL-1 xenografts when treated with this compound at a dose of 50 mg/kg . In these models, the extent of tumor shrinkage in crizotinib-treated groups was not as remarkable as that achieved with this compound at the same dosage .
Moreover, superior antitumor activity was demonstrated in the SK-N-SH xenograft model, where this compound at a dose of 25 mg/kg achieved similar growth inhibition effects to crizotinib at a dose of 50 mg/kg . Pharmacokinetic/pharmacodynamic studies in NCI-H2228 xenografts revealed that this compound maintained Cmax levels above its in vitro IC₅₀ for over 24 hours, leading to a more sustained inhibition of ALK signaling pathways (p-AKT and p-ERK) compared to crizotinib, which showed signaling recovery at 24 hours . This more durable inhibition by this compound is attributed to its longer half-life in tumor tissue .
Efficacy in Xenograft Models with Acquired Resistance to First-Generation ALK Inhibitors
This compound has shown an advantage over crizotinib in preclinical models harboring resistant ALK mutations, both in vitro and in vivo . This includes efficacy in xenograft models with acquired resistance mutations such as 32D EML4-ALK L1196M and 32D EML4-ALK C1156Y . The compound is potentially sensitive to a range of ALK-resistance mutations, including L1152R, R1275Q, L1196M, and C1156Y . This capability to overcome resistance mechanisms highlights this compound's potential in addressing the challenge of acquired resistance to first-generation ALK inhibitors .
Table 3: Comparative Antitumor Activity in Xenograft Models
| Xenograft Model | ALK Status | This compound Dose (mg/kg) | Crizotinib Dose (mg/kg) | Observed Effect (vs. Crizotinib) |
| NCI-H2228 | EML4-ALK fusion | 50 | 50 | Superior tumor shrinkage |
| NCI-H3122 | EML4-ALK fusion | 50 | 50 | Superior tumor shrinkage |
| SU-DHL-1 | NPM1-ALK fusion | 50 | 50 | Superior tumor shrinkage |
| SK-N-SH | ALK F1174L point mutation | 25 | 50 | Similar growth inhibition |
| 32D EML4-ALK L1196M | Acquired Resistance | Not specified | Not specified | Advantage over crizotinib |
| 32D EML4-ALK C1156Y | Acquired Resistance | Not specified | Not specified | Advantage over crizotinib |
Studies in Orthotopic and Metastatic Preclinical Models
This compound has demonstrated robust antitumor activity across various human tumor xenograft models in vivo. Investigations in NCI-H2228, NCI-H3122, and SU-DHL-1 xenografts revealed notable tumor regression upon this compound administration. Superior antitumor activity was also observed in the SK-N-SH xenograft model .
Orthotopic models, which involve the implantation of tumor cells or patient-derived xenografts into the equivalent organ or tissue from which the cancer originated, are crucial for mimicking the human disease process more accurately . These models allow for the precise monitoring and quantification of primary tumor growth and metastatic activity . The favorable lipid solubility of this compound, indicated by a higher Log P value of 4.72 compared to crizotinib's 3.39, suggests an enhanced ability to penetrate xenografts and potentially cross the blood-brain barrier, which is advantageous for treating ALK-driven brain tumors and metastases .
Comparative Efficacy Analysis of this compound with Established ALK Inhibitors (e.g., Crizotinib) in Preclinical Settings
This compound has consistently shown superiority over crizotinib, a first-in-class ALK inhibitor, in the treatment of ALK-driven cancers across a range of preclinical models. This includes cell lines harboring the EML4-ALK fusion gene (NCI-H3122 and NCI-H2228), the NPM1-ALK fusion gene (SU-DHL-1), and the aggressive ALK F1174L mutation (SK-N-SH), both in vitro and in vivo . This compound exhibited significantly greater potency in inhibiting ALK-mediated processes compared to crizotinib, with its inhibitory activity against ALK being slightly more pronounced in cell-free enzyme assays .
Quantitative assessments in in vivo models have underscored this compound's enhanced efficacy. In xenograft models of NCI-H2228, NCI-H3122, and SU-DHL-1, this compound at a dose of 50 mg/kg induced more remarkable tumor shrinkage compared to crizotinib at the same dosage . Furthermore, in the SK-N-SH xenograft model, this compound achieved similar growth inhibition at 25 mg/kg as crizotinib did at 50 mg/kg, highlighting this compound's increased potency .
Table 1: Comparative Antitumor Activity of this compound vs. Crizotinib in Preclinical Xenograft Models
| Xenograft Model | This compound Dosage (mg/kg) | Crizotinib Dosage (mg/kg) | Observed Efficacy | Source |
| NCI-H2228 | 50 | 50 | Superior tumor regression for this compound | |
| NCI-H3122 | 50 | 50 | Superior tumor regression for this compound | |
| SU-DHL-1 | 50 | 50 | Superior tumor regression for this compound | |
| SK-N-SH | 25 | 50 | Similar growth inhibition, indicating this compound's higher potency | |
| 32D (EML4-ALK L1196M) | Not specified | Not specified | Significantly superior efficacy for this compound compared to crizotinib | |
| 32D (EML4-ALK C1156Y) | Not specified | Not specified | Significantly superior efficacy for this compound compared to crizotinib |
The differential efficacy profile of this compound is primarily attributed to its dual inhibitory activity against both ALK and c-Met kinases . This compound is markedly more potent than crizotinib in inhibiting ALK-mediated processes . Crucially, this compound effectively inhibits c-Met kinase activity and can overcome resistance mechanisms mediated by c-Met activation . For instance, in NCI-H3122 cells where c-Met activation conferred resistance to ceritinib, a selective ALK inhibitor, this compound potently inhibited c-Met activation and reversed this resistance . Similarly, this compound demonstrated the ability to reverse resistance to afatinib in an afatinib-resistant cell line exhibiting c-Met overactivation .
Beyond its dual targeting, the superior lipid solubility of this compound (Log P of 4.72) compared to crizotinib (Log P of 3.39) may facilitate its easier entry into xenografts and potentially enhance its ability to cross the blood-brain barrier . Additionally, the presence of a methyl group in the piperazine (B1678402) ring of this compound is hypothesized to block a potential metabolic site, potentially contributing to a longer half-life in vivo .
Identification and Characterization of Novel Resistance Mechanisms to this compound (Mechanistic Focus)
Genetic and Non-Genetic Adaptations Leading to Diminished Response
Resistance to ALK inhibitors is a significant challenge, with secondary mutations within the ALK kinase domain being a primary mechanism . While this compound has shown an advantage over crizotinib in models with existing resistant mutations , the emergence of novel resistance mechanisms remains a critical area of study. This compound is potentially sensitive to specific ALK-resistance mutations, including L1152R, R1275Q, L1196M, and C1156Y .
General mechanisms of resistance to ALK inhibitors encompass secondary mutations in the ALK tyrosine kinase domain, amplification of the ALK gene, increased activity of drug efflux pumps, activation of alternative bypass signaling pathways, and lineage changes within tumor cells . Beyond genetic alterations, non-genetic adaptive resistance mechanisms play a crucial role in diminished therapeutic response . These adaptations involve tumor cells altering their epigenetic states, rewiring intracellular signaling networks, or engaging in extrinsic cell-to-cell symbiosis . Such non-genetic changes can lead to phenotypic plasticity, preceding the acquisition of stable genetic adaptations . Drug efflux pumps, for instance, are well-characterized non-genetic mechanisms that reduce intracellular drug concentrations, contributing to resistance .
Strategies to Circumvent Resistance to this compound in Preclinical Models
The dual inhibitory nature of this compound against ALK and c-Met serves as an inherent strategy to circumvent c-Met-mediated resistance, which is a common acquired resistance mechanism to selective ALK inhibitors . The demonstrated ability of this compound to overcome resistance induced by c-Met activation in response to other ALK inhibitors like ceritinib and EGFR inhibitors like afatinib highlights its strategic advantage .
In broader preclinical contexts, strategies to circumvent drug resistance often involve combination therapies that concurrently target multiple molecular pathways or cellular processes . This approach aims to address the multi-faceted nature of resistance. Targeting common signaling nodes that link multiple receptor tyrosine kinases (RTKs) to downstream effectors, such as SHP2, can effectively block adaptive feedback reactivation pathways . Additionally, inhibiting drug efflux pumps can resensitize cancer cells to therapeutic agents by increasing intracellular drug accumulation . Emerging modalities such as targeted protein degradation, exemplified by PROTACs, also offer promising avenues to overcome resistance mechanisms like point mutations within kinase domains by promoting the degradation of the target protein rather than merely inhibiting its activity .
Pharmacological Characterization of Ct 711 in Preclinical Models
Preclinical Pharmacokinetic (PK) Properties of CT-711
The preclinical pharmacokinetic assessment of this compound has provided crucial insights into its absorption, distribution, biotransformation, and excretion, which are fundamental to its efficacy and therapeutic potential.
Absorption and Distribution Kinetics in Animal Models
In preclinical studies, this compound exhibited favorable absorption and distribution kinetics following oral administration. In an NCI-H2228 xenograft model, a single oral gavage (i.g.) dose of 25 mg/kg resulted in robust plasma and tumor tissue concentrations. The maximum plasma concentration (Cmax) of this compound was recorded at 311.0 ng/mL. Notably, the concentration in tumor tissue reached 5218.0 ng/g, indicating significant accumulation at the site of action. This tumor Cmax was approximately 32.7-fold higher than the in vitro IC50 value of 159.5 ng/mL (314.9 nM) for inhibiting NCI-H2228 cell proliferation. Furthermore, tumor concentrations remained above the IC50 value by approximately 12.2-fold even at 24 hours post-administration, suggesting sustained drug exposure within the tumor microenvironment.
The physicochemical properties of this compound also contribute to its distribution profile. Its oil-water partition coefficient (Log P) was determined to be 4.72, which is higher than that of crizotinib (B193316) (3.39). This elevated lipid solubility suggests that this compound may more readily penetrate tissues, including xenografts, and potentially cross the blood-brain barrier, offering a prospective advantage in treating ALK-driven brain tumors and brain metastases.
Table 1: Preclinical Pharmacokinetic Parameters of this compound in NCI-H2228 Xenograft Model (25 mg/kg, i.g.)
| Parameter | Value | Unit | Source |
| Plasma Cmax | 311.0 | ng/mL | |
| Tumor Tissue Cmax | 5218.0 | ng/g | |
| Tumor Concentration at 24h | >12.2x IC50 | (fold) | |
| Log P | 4.72 | - | |
| In vitro IC50 (NCI-H2228) | 159.5 (314.9 nM) | ng/mL |
Biotransformation Pathways and Metabolite Profiling (Conceptual)
While detailed enzymatic biotransformation pathways for this compound are not fully elucidated in the provided context, conceptual insights into its metabolism have been noted. It is hypothesized that the carbon at the ortho-position of nitrogen in the piperazine (B1678402) ring of this compound is susceptible to in vivo oxidation. However, the presence of a methyl group within the piperazine ring of this compound is thought to potentially block this metabolic site, which could contribute to a longer in vivo half-life for the compound.
In general, metabolite profiling is a critical aspect of preclinical drug development, aiming to identify and characterize the conversion products of a drug within biological systems. This process often involves advanced analytical techniques such as liquid chromatography-mass spectrometry (LC/MS/MS), which can detect changes in mass-to-charge ratio (m/z) to infer structural modifications. Understanding biotransformation pathways helps in identifying metabolic "soft-spots" for structural optimization, predicting potential drug-drug interactions, and assessing whether human metabolites are adequately covered in animal toxicology studies.
Excretion Routes and Clearance Mechanisms
Specific, detailed excretion routes and clearance mechanisms for this compound are not explicitly described in the primary research findings. However, given its nature as a small molecule and the discussion of its biotransformation, it is generally understood that small molecule drugs are primarily cleared from the body through hepatic metabolism and/or renal excretion. If a compound undergoes extensive metabolism, as suggested by the conceptual discussion of potential oxidation, hepatic clearance often plays a significant role. For many small molecules, a minimal fraction of the administered dose is excreted unchanged in urine, indicating that metabolism is the predominant elimination pathway. Further studies would typically involve assessing both renal and biliary excretion to fully characterize the elimination profile.
Preclinical Pharmacodynamic (PD) Relationships of this compound
The pharmacodynamic characterization of this compound in preclinical models has established a clear relationship between its exposure, target engagement, and subsequent modulation of intracellular signaling pathways, culminating in observed antitumor efficacy.
Correlation of Exposure with Target Engagement and Downstream Pathway Modulation
This compound has demonstrated potent target engagement by markedly inhibiting the phosphorylation of ALK, its primary target, and the subsequent phosphorylation of downstream signaling molecules, AKT and ERK. This inhibition was observed to be approximately 10-fold more efficient than that achieved by crizotinib. In the NCI-H2228 xenograft model, the sustained plasma concentration of this compound, which remained above its in vitro IC50 for over 24 hours, directly correlated with prolonged inhibition of ALK signaling pathways in vivo.
This sustained target engagement and pathway modulation led to significant cellular effects, including apparent G1 cell cycle arrest, induction of apoptosis, and selective cell killing in ALK-driven cancer cells. This compound proved superior to crizotinib in these processes, providing a strong basis for its robust antitumor activity. Preclinical target engagement studies are crucial for confirming that a compound binds to its intended target in a physiologically relevant manner, often assessed through methods like the Cellular Thermal Shift Assay (CETSA), which evaluates changes in protein thermal denaturation upon ligand binding.
Link Between Pharmacokinetic Parameters and Observed Preclinical Efficacy
The favorable pharmacokinetic properties of this compound, particularly its sustained exposure in tumor tissue, were directly linked to its observed preclinical efficacy. In xenograft models of human tumors driven by ALK rearrangement, including NCI-H2228, NCI-H3122, and SU-DHL-1, this compound exhibited robust antitumor activity, leading to tumor regression.
Comparative studies with crizotinib at equivalent dosages revealed that the tumor shrinkage achieved with this compound was more remarkable. For instance, in the SK-N-SH xenograft model, this compound at a dose of 25 mg/kg demonstrated similar growth inhibition effects to crizotinib administered at 50 mg/kg, highlighting its enhanced potency. The sustained inhibition of ALK signaling pathways, resulting from this compound's Cmax remaining above the in vitro IC50 for an extended period, directly underpins its significant and superior antitumor activity observed in these preclinical models. This strong pharmacokinetic/pharmacodynamic relationship is critical for understanding the drug's therapeutic potential.
Advanced Methodological Approaches in Ct 711 Research
In Vitro Biochemical Kinase Assays for Inhibitory Activity Quantification
In vitro biochemical kinase assays are fundamental for quantifying the direct inhibitory activity of compounds like CT-711 against specific kinases. These cell-free enzymatic assays allow for precise measurement of a compound's potency by determining its half-maximal inhibitory concentration (IC50) .
In studies characterizing this compound, cell-free enzymatic assays revealed its potent inhibitory effects on both ALK and c-Met. This compound significantly inhibited ALK with an IC50 value of 14.3 ± 5.1 nM. Concurrently, it demonstrated inhibition of c-Met activity, exhibiting an IC50 value of 12.7 ± 11.5 nM. For comparison, crizotinib (B193316), another ALK and c-Met inhibitor, showed IC50 values of 16.9 ± 9.5 nM for ALK and 9.6 ± 0.7 nM for c-Met in the same assays. These findings indicate that this compound is slightly more potent than crizotinib in inhibiting ALK and maintains comparable inhibitory activity against c-Met .
The principle behind such assays often involves measuring the consumption of ATP or the production of ADP, or monitoring substrate conversion, with the presence of an inhibitor leading to reduced kinase activity and thus altered signal .
Table 1: In Vitro Kinase Inhibitory Activity of this compound and Crizotinib
| Compound | Target Kinase | IC50 (nM) ± SD |
| This compound | ALK | 14.3 ± 5.1 |
| This compound | c-Met | 12.7 ± 11.5 |
| Crizotinib | ALK | 16.9 ± 9.5 |
| Crizotinib | c-Met | 9.6 ± 0.7 |
Cellular Signaling Pathway Analysis Techniques (e.g., Western Blotting, RT-qPCR, Immunofluorescence)
To understand the cellular impact of this compound beyond direct enzyme inhibition, various cellular signaling pathway analysis techniques are employed. These methods elucidate how the compound modulates downstream signaling cascades within a cellular context.
Western blotting is a key technique used to evaluate the target suppression activity of this compound in cancer cells. In studies, NCI-H3122 and NCI-H2228 cells, which harbor EML4-ALK fusion genes, were exposed to this compound. Western blotting analysis demonstrated that this compound dose-dependently and markedly inhibited the phosphorylation of ALK, as well as its downstream signaling proteins, AKT and ERK . Notably, this compound achieved signaling elimination at a concentration of 10 nM, a tenfold lower concentration than the 100 nM required by crizotinib to achieve a similar effect .
While not specifically detailed for this compound in the provided context, RT-qPCR (Reverse Transcription quantitative Polymerase Chain Reaction) is commonly used to quantify gene expression levels, providing insights into transcriptional changes induced by a compound . Immunofluorescence, another valuable technique, allows for the visualization and localization of specific proteins within cells, offering spatial information about protein expression and modification . These techniques, in conjunction with Western blotting, provide a comprehensive view of how this compound influences cellular signaling pathways.
Advanced Cell-Based Assays for Proliferation, Apoptosis, and Cell Cycle Progression Analysis
Advanced cell-based assays are crucial for assessing the functional consequences of this compound's inhibitory activity on cancer cell behavior, including proliferation, apoptosis (programmed cell death), and cell cycle progression.
Studies on this compound evaluated its impact on the cell cycle profile in NCI-H3122 cells. The compound induced a stronger G1 cell cycle arrest compared to crizotinib. The proportion of cells in the G1-phase increased from a control level of 48.9% to 72.8% upon this compound treatment, whereas crizotinib treatment resulted in 66.5% of cells in G1 .
Furthermore, the induction of apoptosis was assessed by monitoring the appearance of the PARP intermediate cleavage product. This compound was found to be significantly more potent than crizotinib in inducing apoptosis, a finding that paralleled its superior inhibition of the ALK signaling pathway . These data collectively confirm that this compound acts as an ALK inhibitor with improved activity in inducing cell cycle arrest and apoptosis compared to crizotinib .
Establishment and Comprehensive Characterization of Relevant In Vivo Cancer Models
To evaluate the therapeutic potential of this compound in a more complex biological environment, relevant in vivo cancer models are established and comprehensively characterized. These models typically involve human tumor xenografts in immunocompromised mice, allowing for the study of tumor growth inhibition and regression.
The antitumor potential of this compound was extensively investigated in multiple human tumor xenograft models, including NCI-H2228, NCI-H3122, and SU-DHL-1 xenografts. At a dose of 50 mg/kg, this compound induced significant tumor regression in these models. The extent of tumor shrinkage observed with this compound was more remarkable than that achieved with crizotinib at the same dosage .
In SK-N-SH xenografts, this compound demonstrated superior antitumor activity, with a dose of 25 mg/kg yielding growth inhibition effects similar to those achieved with 50 mg/kg of crizotinib .
Further in vivo analysis in NCI-H2228 xenografts revealed that this compound exhibited strong inhibition of phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK) at 4 hours and 8 hours post-administration, with some inhibitory effect still present at 24 hours. In contrast, crizotinib's inhibitory effect on p-AKT and p-ERK was observed at 4 hours and 8 hours but the signaling completely recovered by 24 hours . These in vivo findings underscore this compound's sustained and potent target inhibition within a living system.
High-Throughput Screening and Phenotypic Assays for this compound Analogues
High-throughput screening (HTS) and phenotypic assays are integral to drug discovery, particularly in the identification and optimization of compound analogues. While specific detailed findings for this compound analogues in HTS were not explicitly detailed in the provided information, the application of these methodologies is crucial for developing improved compounds.
For this compound, HTS and phenotypic assays would typically be employed to:
Identify novel analogues with enhanced potency or selectivity against ALK and c-Met.
Discover compounds with improved pharmacokinetic properties.
Screen for analogues that overcome potential resistance mechanisms, such as secondary mutations in the ALK kinase domain .
Computational Chemistry and Structural Biology Approaches for Target Interaction and Optimization (e.g., Molecular Docking, Molecular Dynamics Simulations)
Computational chemistry and structural biology approaches play a vital role in understanding the molecular interactions between a compound and its target, guiding lead optimization, and facilitating rational drug design.
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand, e.g., this compound) when it binds to a protein target (e.g., ALK or c-Met kinase domain). This method helps in understanding the binding mode, identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions), and estimating binding affinity. For this compound, molecular docking could be used to:
Elucidate the precise binding site and mechanism of inhibition for ALK and c-Met.
Predict how structural modifications to this compound might affect its binding to the target kinases.
Virtually screen large libraries of compounds to identify potential this compound analogues with improved binding characteristics.
Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of molecular systems. MD simulations can provide insights into the flexibility of the binding site, the stability of the ligand-protein complex, and conformational changes induced upon binding. This dynamic information is crucial for optimizing the interaction and designing more effective and selective inhibitors.
Structural biology techniques, such as X-ray crystallography, are complementary to computational methods. They provide high-resolution three-dimensional structures of protein-ligand complexes, offering atomic-level details of the interaction. While specific crystallographic data for this compound were not found in the provided results, obtaining such structures for ALK or c-Met in complex with this compound would provide invaluable information for structure-based drug design and further optimization of its analogues.
Omics-based Technologies (e.g., Proteomics, Phosphoproteomics, Transcriptomics) to Elucidate this compound's Biological Impact
Omics-based technologies provide a comprehensive, system-wide view of biological changes induced by a compound, offering deeper insights into its biological impact and mechanism of action.
Transcriptomics: This approach involves the study of the entire set of RNA transcripts produced by an organism or in a specific cell population. For this compound, transcriptomics (e.g., RNA sequencing or RT-qPCR arrays) could be used to identify global changes in gene expression patterns following treatment. This would help in understanding which cellular pathways are transcriptionally regulated in response to this compound, providing a broader context for its observed effects on cell proliferation and apoptosis.
Proteomics: Proteomics focuses on the large-scale study of proteins, including their identification, quantification, and characterization. While gene expression (transcriptomics) is essential, it does not always accurately reflect protein levels due to post-transcriptional and post-translational regulation. Proteomics (e.g., mass spectrometry-based proteomics) could reveal changes in the abundance of specific proteins in response to this compound, offering direct evidence of its impact on cellular protein machinery.
Phosphoproteomics: As this compound is a kinase inhibitor, phosphoproteomics is particularly relevant. This specialized branch of proteomics focuses on the study of protein phosphorylation, a critical post-translational modification that regulates protein activity and signaling pathways. By analyzing changes in the phosphorylation status of thousands of proteins, phosphoproteomics could precisely map the direct and indirect kinase targets of this compound, providing a detailed understanding of how it disrupts aberrant signaling networks in cancer cells. This would extend the insights gained from Western blotting by offering a global view of phosphorylation changes.
The integration of these omics data can provide a holistic understanding of this compound's biological impact, identifying potential off-target effects, novel biomarkers of response, and compensatory mechanisms that might arise during treatment.
Advanced Imaging Techniques for Monitoring Preclinical Efficacy and Pharmacodynamics
Advanced imaging techniques are indispensable tools in preclinical drug development, offering non-invasive, quantitative assessment of a compound's effects in living biological systems. For a dual ALK/c-Met inhibitor like this compound, these techniques would typically be employed to:
Monitor Tumor Response: Assess changes in tumor volume, morphology, and metabolic activity.
Evaluate Target Engagement and Pathway Modulation: Determine if the drug reaches its target and modulates the intended biological pathways.
Assess Pharmacodynamic Biomarkers: Measure physiological or biochemical changes indicative of drug activity.
The primary advanced imaging modalities used in preclinical research include Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), Magnetic Resonance Imaging (MRI), and micro-Computed Tomography (micro-CT) . Often, these modalities are combined (e.g., PET/CT, SPECT/CT, PET/MRI) to provide both functional and anatomical information from a single imaging session .
Positron Emission Tomography (PET)
PET imaging is highly sensitive and quantitative, capable of detecting molecular processes at nanomolar to picomolar concentrations . In the context of ALK/c-Met inhibitors, PET can be used to:
Assess Glucose Metabolism: Using tracers like 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG), PET can measure changes in tumor glucose uptake, a common indicator of metabolic activity and response to therapy. A reduction in ¹⁸F-FDG uptake often precedes changes in tumor size, providing an early indicator of treatment efficacy . For instance, in studies involving other c-Met inhibitors, ¹⁸F-FDG PET has shown significant inhibition of glucose accumulation in tumors earlier than observable changes in tumor volume .
Evaluate Cell Proliferation: Tracers such as 3'-deoxy-3'-[¹⁸F]fluorothymidine (¹⁸F-FLT) can assess tumor cell proliferation, providing another pharmacodynamic biomarker for drug response.
Monitor Target Occupancy: While challenging for ALK/c-Met, specific radioligands could theoretically be developed to assess the occupancy of ALK or c-Met receptors by this compound in vivo.
Magnetic Resonance Imaging (MRI)
MRI offers excellent soft tissue contrast and high spatial resolution, making it suitable for anatomical and functional assessments . For preclinical studies of this compound, MRI could be utilized to:
Measure Tumor Volume: High-resolution MRI provides precise, non-invasive measurements of tumor size over time, which is a primary efficacy endpoint in preclinical oncology studies . Longitudinal MRI studies allow monitoring of tumor growth inhibition or regression in the same animal cohort .
Assess Tumor Perfusion and Permeability: Dynamic Contrast-Enhanced MRI (DCE-MRI) can provide quantitative parameters related to tumor vascularity (e.g., Ktrans, a measure of transfer constant from plasma to extravascular extracellular space), which can be altered by anti-angiogenic or vascular-disrupting effects of a drug .
Evaluate Brain Metastases: Given that ALK-positive NSCLC often involves central nervous system (CNS) metastases, MRI is crucial for monitoring intracranial lesion progression and response to therapy in preclinical brain tumor models .
Micro-Computed Tomography (micro-CT)
Micro-CT provides high-resolution, three-dimensional anatomical images, particularly useful for visualizing dense tissues like bone and for providing anatomical context for functional imaging modalities . In preclinical this compound research, micro-CT would be used for:
Anatomical Coregistration: Providing detailed anatomical overlays for PET or SPECT functional images, enabling precise localization of tracer uptake within tumors or organs .
Tumor Volume Measurement: Similar to MRI, micro-CT can accurately measure tumor volumes, especially in models where tumors are readily distinguishable by density .
Monitoring Bone Metastases: For cancers that metastasize to bone, micro-CT can assess changes in bone structure and lesion progression.
Single-Photon Emission Computed Tomography (SPECT)
SPECT is another nuclear imaging technique that offers high sensitivity for molecular imaging and the unique capability to image multiple probes simultaneously . While less common for direct efficacy monitoring of ALK/c-Met inhibitors compared to PET, SPECT could be used for:
Biodistribution and Pharmacokinetics: Tracking the distribution and clearance of radiolabeled this compound or its metabolites, providing insights into its pharmacokinetic profile in various organs and tissues .
Target Engagement: If a suitable SPECT tracer for ALK or c-Met were available, it could be used to study target engagement.
Data Tables and Research Findings:
As previously stated, specific detailed research findings and data tables derived from preclinical imaging studies solely focused on this compound's efficacy and pharmacodynamics are not publicly available. Preclinical studies on ALK/c-Met inhibitors generally demonstrate the utility of these imaging techniques in showing tumor growth inhibition, reduction in metabolic activity (via FDG-PET), and changes in tumor vasculature (via DCE-MRI). However, without specific published data for this compound, no concrete data tables can be generated for this compound in this context. The clinical trial data for Envonalkib (this compound) does include clinical MRI assessments for brain metastases, indicating the compound's relevance in CNS activity, but this is distinct from preclinical imaging for pharmacodynamic biomarker discovery .
The integration of these advanced imaging techniques in preclinical research for compounds like this compound is crucial for accelerating drug development by providing early, non-invasive readouts of drug activity and guiding subsequent clinical translation.
Future Directions and Research Perspectives for Ct 711
Exploration of Additional Molecular Targets and Cellular Pathways Influenced by CT-711
While this compound is primarily characterized by its potent inhibitory activity against ALK and c-Met kinases, comprehensive exploration of additional molecular targets and cellular pathways influenced by the compound is a critical future direction . ALK activates downstream signaling cascades, including RAS/MEK/ERK and PI3K/AKT, which are crucial for cell proliferation, transformation, and survival . Similarly, c-Met signaling, activated by its ligand hepatocyte growth factor (HGF), can engage multiple intracellular pathways such as RAS-MAPK, MEK, PI3K-AKT, STAT3, beta-catenin, and Notch pathways, all contributing to cell growth, migration, invasion, and resistance to apoptosis .
Future research could involve:
Broad Kinome Profiling : Conducting unbiased kinome-wide screens to identify any off-target kinases that this compound might inhibit at therapeutically relevant concentrations. Such findings could reveal novel mechanisms of action or potential for repurposing in other indications.
Downstream Pathway Analysis : Detailed investigation into how this compound's dual inhibition of ALK and c-Met precisely modulates the activity of their respective downstream pathways (e.g., RAS/MAPK, PI3K/AKT, STAT3, beta-catenin). This could involve phosphoproteomics and transcriptomics to map the complete cellular response.
Epigenetic Modulation : Exploring whether this compound has any indirect effects on epigenetic regulators or chromatin remodeling, which could influence gene expression and contribute to its anti-tumor activity.
Investigation of Synergistic or Additive Effects with Other Mechanistically Distinct Therapeutic Modalities (Conceptual)
Given the complexity of cancer signaling networks and the emergence of resistance mechanisms, investigating synergistic or additive effects of this compound with other therapeutic modalities is a significant conceptual avenue. This approach aims to enhance efficacy, overcome resistance, and broaden the applicability of this compound.
Potential combination strategies include:
Other Targeted Therapies : Combining this compound with inhibitors targeting other bypass pathways known to confer resistance to ALK or c-Met inhibition. For instance, abnormal activation of EGFR, KIT, or IGF-1R can lead to ALK inhibitor resistance . Therefore, combinations with EGFR-TKIs or MEK inhibitors could be explored .
Chemotherapy : Integrating this compound with conventional cytotoxic chemotherapy regimens. The targeted inhibition of ALK and c-Met could potentially sensitize cancer cells to chemotherapy, leading to improved responses.
Immunotherapy : Exploring combinations with immunotherapies, such as immune checkpoint inhibitors. Aberrant kinase signaling can influence the tumor microenvironment and immune cell function. Modulating ALK and c-Met pathways with this compound might enhance anti-tumor immune responses, making tumors more susceptible to immunotherapy.
Anti-angiogenic Agents : Investigating combinations with agents that target angiogenesis, as ALK and c-Met signaling are implicated in vascular development and maintenance.
Elucidation of this compound's Role in Modulating Tumor Microenvironment Components (e.g., Immune Cells, Stromal Cells)
Beyond direct effects on cancer cells, future research should delve into this compound's potential role in modulating components of the tumor microenvironment (TME). The TME, comprising immune cells, stromal cells (fibroblasts, endothelial cells), and extracellular matrix, plays a critical role in tumor progression, metastasis, and therapeutic response.
Areas of investigation include:
Immune Cell Modulation : Assessing this compound's impact on the infiltration, activation, and function of various immune cell populations within the TME, such as T cells, B cells, NK cells, macrophages, and myeloid-derived suppressor cells (MDSCs). This could involve studies on cytokine profiles and immune checkpoint molecule expression.
Angiogenesis : Further examining this compound's influence on tumor angiogenesis, as both ALK and c-Met signaling are implicated in vascular development and maintenance.
Development of Novel Preclinical Models for Enhanced Translational Relevance
While initial preclinical studies utilized xenograft models, the development and utilization of more sophisticated preclinical models are crucial for enhancing the translational relevance of this compound research . These models can better recapitulate the complexity of human tumors and their microenvironments, aiding in the prediction of clinical efficacy and the identification of resistance mechanisms.
Key model systems for future development and use include:
Patient-Derived Xenografts (PDX) : Establishing and utilizing PDX models derived from ALK/c-Met-driven cancers, especially those resistant to current therapies. These models retain the genetic and histological heterogeneity of the original patient tumor.
Organoids : Developing patient-derived organoid models that mimic the three-dimensional structure and cellular interactions of tumors, allowing for high-throughput drug screening and mechanistic studies in a more physiologically relevant context.
Genetically Engineered Mouse Models (GEMMs) : Creating or utilizing GEMMs that spontaneously develop ALK/c-Met-driven tumors, providing immunocompetent models to study the interplay between this compound and the immune system.
Co-culture Systems : Implementing advanced in vitro co-culture systems that include cancer cells, immune cells, and stromal components to investigate complex cellular interactions and drug responses.
Contribution of this compound Research to Broader Kinase Inhibitor Design Principles and Strategies for Overcoming Resistance
This compound's design as a dual ALK/c-Met inhibitor, specifically addressing c-Met-mediated resistance to selective ALK inhibitors, positions its research to significantly contribute to broader kinase inhibitor design principles and strategies for overcoming drug resistance .
Future contributions could involve:
Rational Design of Multi-Targeted Inhibitors : this compound's success as a dual inhibitor can inform the rational design of next-generation multi-targeted kinase inhibitors that simultaneously address primary oncogenic drivers and common resistance pathways.
Understanding Resistance Mechanisms : Further studies on this compound's efficacy against various ALK mutations and c-Met activation states can illuminate the structural and mechanistic basis of resistance, guiding the development of inhibitors with broader resistance profiles. Secondary mutations within the ALK kinase domain are a major resistance mechanism to ALK inhibitors .
Sequential and Combination Therapy Strategies : Research on this compound can help establish optimal sequential or combination therapy strategies to delay or prevent the emergence of resistance in ALK/c-Met-driven cancers. This includes understanding the timing and dosing of combinations.
Biomarker Identification : Identifying predictive biomarkers for response to this compound and for the emergence of resistance, which can guide patient selection and personalized treatment approaches.
Conceptual Frameworks for Broader Application in Other Oncological Indications Beyond ALK/c-Met-Driven Cancers
While this compound has been primarily investigated in ALK-driven non-small cell lung cancer, particularly those with ALK and ROS1 rearrangements, its dual ALK/c-Met inhibition suggests conceptual frameworks for broader application in other oncological indications where these kinases or their associated pathways play a significant role .
Potential areas for broader application include:
Other ALK-Driven Malignancies : Expanding investigation into other cancers known to harbor ALK rearrangements or fusions, such as anaplastic large cell lymphoma (ALCL), inflammatory myofibroblastic tumor (IMT), and certain neuroblastomas .
c-Met-Driven Cancers : Exploring cancers where c-Met overexpression, amplification, or mutation is a primary oncogenic driver or a significant contributor to progression and resistance. This includes certain hepatocellular carcinomas (HCC), breast cancers, gastric cancers, and other lung cancers where c-Met is aberrantly activated .
ROS1-Rearranged Cancers : Given that this compound (TQ-B3139) has been studied in NSCLC with ROS1 rearrangements, further investigation into its efficacy in other ROS1-driven malignancies is warranted .
Tumors with Bypass Pathway Activation : Considering tumors where ALK or c-Met signaling might represent a bypass pathway activated in response to other targeted therapies, even if not the primary driver. For example, c-Met activation can occur as a resistance mechanism to EGFR inhibitors .
Q & A
Basic Research Questions
Q. What key pharmacological properties of CT-711 warrant its investigation in preclinical studies?
- Methodological Answer : Begin with a systematic review of existing literature to identify this compound’s physicochemical properties (e.g., solubility, stability) and target affinity. Use databases like PubMed and Embase with search terms such as "this compound pharmacokinetics" or "this compound receptor binding." Prioritize studies that employ standardized assays (e.g., ELISA for protein interaction, HPLC for purity analysis) to ensure comparability .
Q. How have prior studies characterized this compound’s mechanism of action?
- Methodological Answer : Conduct a thematic analysis of mechanistic studies, categorizing findings by biological pathways (e.g., kinase inhibition, metabolic modulation). Critically evaluate methodologies: in vitro models (cell lines vs. primary cultures) and in vivo dosing regimens. For example, discrepancies in IC50 values may arise from differences in cell viability assays (MTT vs. ATP-based luminescence) .
Q. What validated methodologies are used to assess this compound’s efficacy in disease models?
- Methodological Answer : Reference established protocols such as OECD guidelines for toxicity testing or NIH standards for animal models. For example, in oncology research, use syngeneic vs. xenograft models to evaluate tumor suppression, ensuring controls for immune response variability. Document all parameters (e.g., dosing frequency, vehicle used) to enable replication .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioavailability data for this compound across studies?
- Methodological Answer : Perform a meta-analysis to quantify heterogeneity using tools like RevMan or R’s
metaforpackage. Stratify data by variables such as administration route (oral vs. intravenous), formulation (nanoparticle vs. free compound), and species (murine vs. primate). Sensitivity analyses can identify outliers, while subgroup analyses may reveal confounding factors (e.g., fasting state, co-administered drugs) .
Q. What experimental design strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?
- Methodological Answer : Implement Quality by Design (QbD) principles:
- Define Critical Quality Attributes (CQAs) like enantiomeric purity.
- Use Design of Experiments (DoE) to optimize reaction conditions (temperature, catalyst ratio).
- Validate synthesis protocols with orthogonal analytical methods (NMR, mass spectrometry) .
Q. How should researchers approach dose-response modeling when this compound exhibits non-linear pharmacokinetics?
- Methodological Answer : Employ non-compartmental analysis (NCA) for AUC calculations, but transition to physiologically based pharmacokinetic (PBPK) modeling if saturation kinetics are observed. Use software like GastroPlus or PK-Sim to integrate tissue-specific parameters (e.g., hepatic metabolism rates). Validate models with independent datasets to ensure robustness .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing this compound’s synergistic effects in combination therapies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
